A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications
A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 10-Bromo-1-aminodecane, Hydrobromide (CAS No: 24566-82-3), a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and notable applications. The dual reactivity, stemming from a primary amine at one terminus and a bromine atom at the other, makes it a versatile building block for creating complex molecular architectures, including self-assembled monolayers (SAMs) and bolaamphiphiles.
Chemical Structure and Identification
10-Bromo-1-aminodecane, Hydrobromide is a long-chain halogenated aliphatic amine. Its structure consists of a ten-carbon alkane chain functionalized with a primary amino group at position 1 and a bromine atom at position 10. It is typically supplied as a hydrobromide salt, which enhances its stability.
| Identifier | Value |
| IUPAC Name | 10-bromodecan-1-amine;hydrobromide[1] |
| CAS Number | 24566-82-3[1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₃Br₂N[1][4][5] |
| Canonical SMILES | C(CCCCCBr)CCCCN.Br[1] |
| InChI Key | ZWGBEXOWJAAGPB-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The compound is an off-white solid at room temperature.[3] Its amphiphilic nature, with a hydrophilic ammonium head and a hydrophobic alkyl chain terminating in a reactive bromo group, dictates its physical properties and applications.
| Property | Value |
| Molecular Weight | 317.10 g/mol [2][4] |
| Melting Point | 141-144 °C[1][2][3] |
| Appearance | Off-White Solid[3] |
| Topological Polar Surface Area | 26.02 Ų[1][3][5] |
| Storage Conditions | Refrigerator[1][3] |
Synthesis and Experimental Protocols
Several synthetic routes to 10-Bromo-1-aminodecane, Hydrobromide have been established, leveraging readily available starting materials. The choice of method often depends on the desired scale and purity.
A direct and efficient pathway involves the conversion of 10-aminodecan-1-ol. The reaction with concentrated hydrobromic acid first protonates the amine, protecting it from side reactions, and then facilitates the nucleophilic substitution of the hydroxyl group.[2]
Experimental Protocol:
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In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, chill 10-aminodecan-1-ol.
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Slowly add an excess of ice-cold concentrated hydrobromic acid (48% aq.) with stirring. The initial reaction is exothermic.
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Once the addition is complete, heat the mixture to reflux for several hours to ensure complete substitution of the hydroxyl group.
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Cool the reaction mixture, which should cause the 10-Bromo-1-aminodecane, Hydrobromide salt to precipitate.
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Collect the solid product by vacuum filtration.
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Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
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Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
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Dry the final product under vacuum.
An alternative approach is the selective mono-amination of 1,10-dibromodecane.[2] This method presents a significant challenge in controlling the reaction to prevent the formation of the di-substituted byproduct.
Experimental Protocol:
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Dissolve 1,10-dibromodecane in a suitable solvent in a pressure vessel.
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Add a carefully controlled molar equivalent of an aminating agent (e.g., a solution of ammonia in ethanol or sodium azide for a Gabriel synthesis approach). Using a large excess of the dibromide starting material can favor mono-substitution.
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Seal the vessel and heat the reaction mixture with stirring for a specified period.
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After cooling, the reaction mixture will contain the starting material, the desired mono-aminated product, and the di-aminated byproduct.
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Isolate the products and subject them to chromatographic separation (e.g., column chromatography) to isolate the 10-Bromo-1-aminodecane.
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Convert the isolated free amine to its hydrobromide salt by treating it with HBr in a suitable solvent.
Chemical Reactivity and Applications
The bifunctional nature of 10-Bromo-1-aminodecane, Hydrobromide is the cornerstone of its utility in chemical synthesis. The primary amine and the alkyl bromide functionalities can be addressed with high selectivity. For the amine to act as a nucleophile, it must first be deprotonated from its ammonium salt form by treatment with a base.[2]
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Precursor for Bolaamphiphiles: Bolaamphiphiles are molecules that possess hydrophilic head groups at both ends of a long hydrophobic chain. 10-Bromo-1-aminodecane, Hydrobromide is an ideal precursor where the amine serves as one hydrophilic head, and the terminal bromine can be converted into another polar group (e.g., a quaternary ammonium salt or a carboxylate) via nucleophilic substitution.[2] These molecules are of great interest for their ability to self-assemble into unique structures like vesicles and nanotubes.[2]
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Formation of Self-Assembled Monolayers (SAMs): The primary amine group can act as an anchor to bind to various substrates (e.g., metal oxides). This forms an organized monolayer where the alkyl chains are oriented away from the surface, exposing a plane of reactive bromo groups.[2] This functional surface can then be used to immobilize other molecules, such as proteins or nanoparticles, making it a critical technique in the development of biosensors and biocompatible coatings.[2]
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Key Synthetic Intermediate: As a bifunctional linker, this compound is a valuable building block for synthesizing a wide array of more complex, functionalized organic molecules.[2]
Analytical Characterization
The identity and purity of 10-Bromo-1-aminodecane, Hydrobromide are typically confirmed using a suite of analytical techniques.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in the unambiguous determination of the molecular formula.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by confirming the presence of the alkyl chain, the amine, and the bromine-adjacent carbons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the N-H bonds in the ammonium group and the C-H bonds of the alkyl chain.
